molecular formula C13H12N2O3 B2935186 Ethyl oxo(quinolin-5-ylamino)acetate CAS No. 57689-82-4

Ethyl oxo(quinolin-5-ylamino)acetate

Cat. No. B2935186
CAS RN: 57689-82-4
M. Wt: 244.25
InChI Key: PZNBWSDVKFBGQP-UHFFFAOYSA-N
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Description

Quinoline derivatives are widely used in medicinal chemistry due to their versatile applications . They are considered as noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .


Synthesis Analysis

The synthesis of quinoline derivatives often involves various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of these compounds .


Molecular Structure Analysis

Quinoline is a nitrogen-containing bicyclic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

The chemical reactions of quinoline derivatives depend on the substitution on the heterocyclic pyridine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary widely depending on their specific structures .

Scientific Research Applications

Fluorescent Chemosensors for Metal Ions

A fluorescent sensor with a quinoline group has been developed for highly selective and sensitive detection of Zn(2+) ions over other cations in acetonitrile aqueous solution. This sensor, utilizing a 1:1 binding mode, distinguishes Zn(2+) from Cd(2+) based on different spatial arrangements and spectral changes, facilitating the detection of Zn(2+) in living cells through fluorescence imaging (Li et al., 2014).

Corrosion Inhibition for Metals

Quantum chemical calculations based on the Density Functional Theory (DFT) method have been applied to quinoxaline compounds to evaluate their effectiveness as corrosion inhibitors for copper in nitric acid. The relationship between molecular structure and inhibition efficiency was explored, revealing a consistency with experimental data, thus highlighting the potential application of quinoxaline derivatives in protecting metals from corrosion (Zarrouk et al., 2014).

Synthesis of Quinoline Derivatives

Ethyl 3-quinolinecarboxylates have been synthesized from Baylis–Hillman acetates through oxidative cyclization, showcasing a method for producing quinoline derivatives that could have various applications in chemical synthesis and potentially in the development of new pharmaceuticals (Kim et al., 2002).

Fluorescent Probes for Metal Ions and Sulfide Detection

Aminoquinoline-based fluorescent probes have been synthesized for the detection of Cu2+ and S2- ions in aqueous solutions. These probes exhibit selective quenching and recovery of emission signals in the presence of Cu2+ and S2- respectively, demonstrating their potential for environmental monitoring and biological applications (Zhang et al., 2013).

Organic–Inorganic Photodiode Fabrication

Quinoline derivatives have been used in the fabrication of organic–inorganic photodiode devices, showing rectification behavior and photovoltaic properties. These findings suggest the potential of quinoline derivatives in improving the efficiency and performance of photovoltaic devices (Zeyada et al., 2016).

Mechanism of Action

Target of Action

Ethyl oxo(quinolin-5-ylamino)acetate is a complex compound that likely interacts with multiple targets. The quinoline and indole moieties in its structure suggest potential interactions with a variety of receptors . .

Mode of Action

Quinoline and indole derivatives have been found to bind with high affinity to multiple receptors , which could lead to a variety of cellular responses. The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Both quinoline and indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect multiple biochemical pathways, with downstream effects varying based on the specific pathway and target involved.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the wide range of activities associated with quinoline and indole derivatives , the compound could potentially have diverse effects at the molecular and cellular levels.

Safety and Hazards

Safety data sheets for related compounds like ethyl acetate suggest that they are highly flammable and may cause serious eye irritation and drowsiness or dizziness .

Future Directions

Quinoline and its derivatives have received significant attention due to their wide range of biological activities, making them valuable in drug research and development . Future research may focus on synthesizing new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

ethyl 2-oxo-2-(quinolin-5-ylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-2-18-13(17)12(16)15-11-7-3-6-10-9(11)5-4-8-14-10/h3-8H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNBWSDVKFBGQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=CC2=C1C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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